molecular formula C10H7BrF3N5O B2864320 2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396852-62-2

2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No. B2864320
M. Wt: 350.099
InChI Key: KQDZPOVVWKWNGF-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a bromophenyl group, a trifluoroethyl group, and a tetrazole-5-carboxamide group. The presence of these groups could give this compound unique chemical and physical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrazole ring, followed by the introduction of the bromophenyl and trifluoroethyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the tetrazole ring. The bromophenyl and trifluoroethyl groups could potentially have a significant impact on the overall shape and polarity of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromophenyl and trifluoroethyl groups. The bromine atom in the bromophenyl group is likely to be a site of high reactivity due to its ability to act as a good leaving group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative fluorine atoms in the trifluoroethyl group could make this compound quite polar, affecting its solubility in different solvents.


Scientific Research Applications

Antitumor Applications

  • The compound is used in the synthesis of antitumor agents. For example, it can be involved in the formation of imidazotetrazines, which have shown curative activity against leukemia. Such compounds may act as prodrugs and undergo ring-opening to form active triazenes in aqueous solutions (Stevens et al., 1984).

Pharmacological Inhibition Studies

  • The compound or its derivatives can be investigated for their inhibitory effects on various enzymes. For instance, some related compounds have demonstrated strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, which is crucial in pyrimidine synthesis and immune cell functions (Knecht & Löffler, 1998).

Radiotracer Synthesis

  • Derivatives of the compound have been synthesized for use as radiotracers in positron emission tomography (PET) studies, particularly for investigating CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Fluorescent Derivatization in Analytical Chemistry

  • The compound's derivatives have applications in the fluorescent derivatization of carboxylic acids, facilitating their detection and quantification in high-performance liquid chromatography (HPLC) (Narita & Kitagawa, 1989).

Synthesis of Heterocyclic Compounds

  • It is used in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclization reactions. This method has been effective for creating new 6-membered rings attached to azoles (Allin et al., 2005).

Antipathogenic Activity

  • Research has been conducted on the compound's derivatives for potential antipathogenic activity, with significant effects noted against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential use in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).

Electro-Optical Properties

  • Studies have explored the electro-optical properties of polymers derived from monomers related to the compound, highlighting potential applications in fields like electrochromics (Hsiao et al., 2015).

Antibacterial Activities

  • The compound has been investigated for its antibacterial activities against drug-resistant bacteria, showing efficacy against strains like A. baumannii and MRSA. This indicates its potential in addressing antibiotic resistance (Siddiqa et al., 2022).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The presence of the bromine atom could potentially make this compound hazardous, as many brominated compounds are harmful or toxic.


Future Directions

Future research on this compound could involve exploring its potential applications, based on its unique structure and properties. This could involve testing its reactivity under different conditions, or investigating its potential uses in fields like medicinal chemistry or materials science.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always follow standard safety procedures when handling chemical compounds.


properties

IUPAC Name

2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N5O/c11-6-1-3-7(4-2-6)19-17-8(16-18-19)9(20)15-5-10(12,13)14/h1-4H,5H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDZPOVVWKWNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

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